

An In-depth Technical Guide to EGFR Inhibition: A Case Study on Gefitinib

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Compound of Interest

Compound Name: EGFR-IN-80

Cat. No.: B182964

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Disclaimer: Publicly available scientific and chemical databases do not contain information on a compound specifically named "**EGFR-IN-80**". This name may correspond to an internal research code or a compound within a proprietary screening library that is not disclosed in the public domain. Therefore, this technical guide will focus on a well-characterized, first-generation EGFR inhibitor, Gefitinib (Iressa), to provide a representative and detailed overview of the chemical properties, mechanism of action, and experimental evaluation of a compound targeting the Epidermal Growth Factor Receptor (EGFR).

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of Gefitinib's characteristics, including quantitative data, experimental methodologies, and visual representations of its interaction with cellular signaling pathways.

Chemical Structure and Properties of Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Molecular Formula	C ₂₂ H ₂₄ ClFN ₄ O ₃
Molecular Weight	446.90 g/mol
CAS Number	184475-35-2
Appearance	White to off-white powder
Solubility	Soluble in DMSO, sparingly soluble in methanol and ethanol
Melting Point	194-198 °C

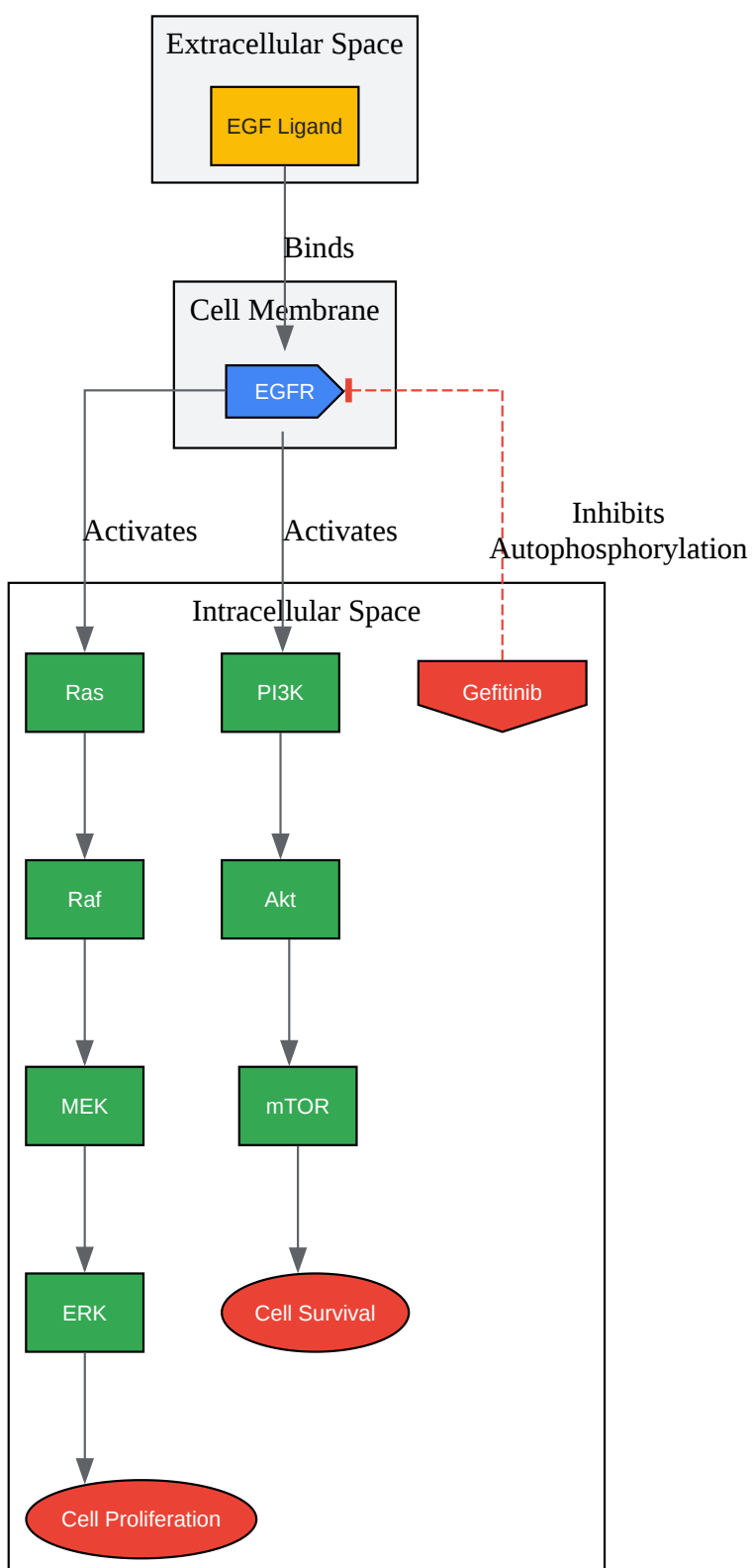
Mechanism of Action

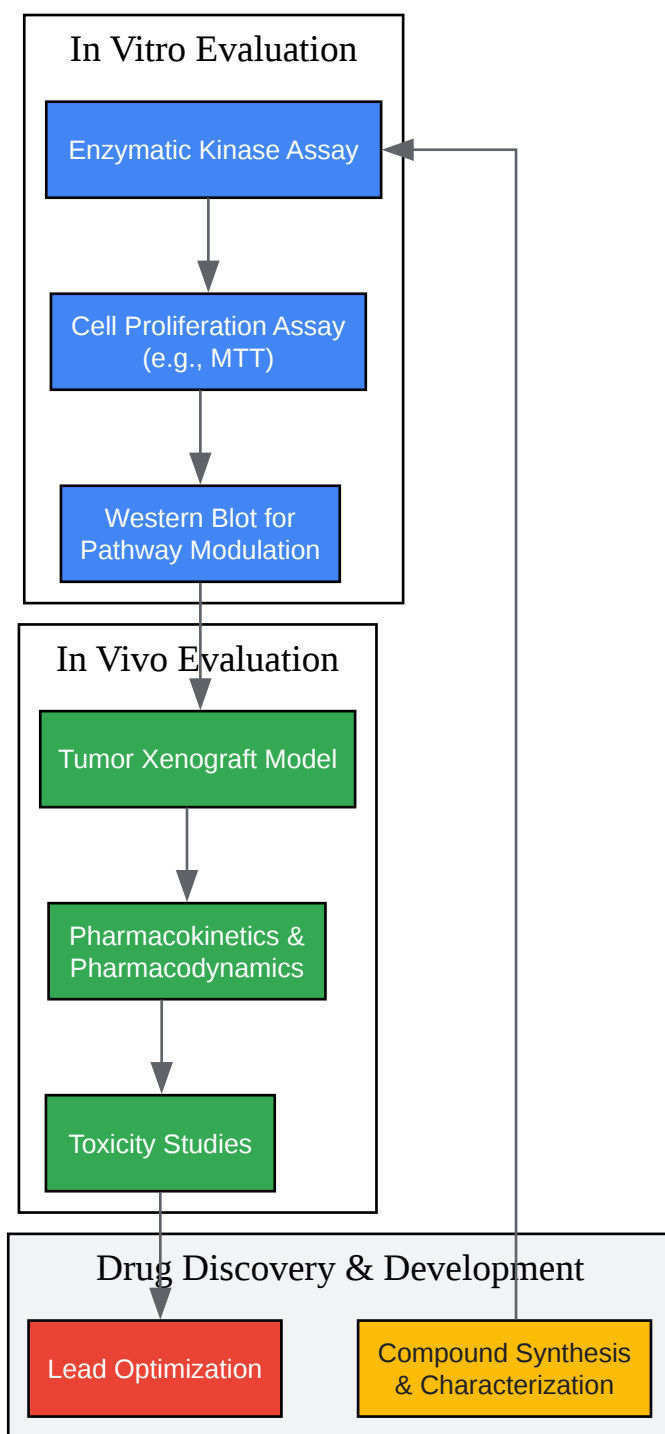
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase domain. It competitively binds to the ATP-binding site of the intracellular catalytic domain of EGFR, thereby preventing the autophosphorylation of tyrosine residues that is critical for the activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and angiogenesis in EGFR-dependent tumor cells.

EGFR Signaling Pathway Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of specific tyrosine residues on the C-terminal tail of the receptor. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling pathways that are crucial for normal cellular processes but are often dysregulated in cancer.^{[1][2][3]} Key downstream pathways affected by EGFR activation include the RAS-RAF-MEK-ERK (MAPK) pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which regulates cell survival and growth.^{[4][5]}

Gefitinib's inhibition of EGFR autophosphorylation effectively blocks the initiation of these downstream signaling cascades, as depicted in the following diagram.





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